molecular formula C17H16FN3O2S2 B2567436 2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide CAS No. 873010-06-1

2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2567436
CAS No.: 873010-06-1
M. Wt: 377.45
InChI Key: FVDSRJHIELIVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide (CAS 873010-06-1) is a high-purity chemical reagent designed for advanced pharmacological and biochemical research. This compound features a hybrid structure incorporating a benzenesulfonamide group linked to a 4-methyl-2-(pyridin-3-yl)thiazole moiety, a privileged scaffold in medicinal chemistry . The integration of the 2-fluorobenzenesulfonamide group is a significant feature, as sulfonamide derivatives are widely investigated for their strong zinc-binding affinity and potent inhibitory activity against various enzymes, including carbonic anhydrases . The thiazole ring system is recognized for its diverse biological activities and is a common component in many therapeutic agents . This specific molecular architecture makes the compound a valuable candidate for researchers exploring novel enzyme inhibitors. Recent studies on analogous 2-aminothiazole-sulfonamide hybrids have demonstrated significant and dose-dependent inhibitory potential against urease, with IC50 values in the low micromolar range (14.06-20.21 µM) . Furthermore, such compounds have shown promise as inhibitors of alpha-glucosidase and alpha-amylase, key enzymes targeted for the management of type 2 diabetes . In silico analyses of similar structures predict favorable drug-like properties, including high gastrointestinal absorption and optimal skin permeation (Log Kp values between -5.83 and -6.54 cm/s) . These properties are essential for preliminary pharmacokinetic assessment in early-stage drug discovery. This product is provided For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-fluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S2/c1-12-15(24-17(21-12)13-5-4-9-19-11-13)8-10-20-25(22,23)16-7-3-2-6-14(16)18/h2-7,9,11,20H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDSRJHIELIVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide are currently unknown. This compound is a complex molecule with several functional groups, including a fluoropyridine and a thiazole, which could potentially interact with various biological targets

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Based on its structure, it may potentially interfere with pathways involving fluoropyridines or thiazoles. More research is needed to determine the specific biochemical pathways this compound affects.

Result of Action

The molecular and cellular effects of this compound are currently unknown. Given its potential interaction with various biological targets, it may have diverse effects at the molecular and cellular level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect how this compound interacts with its targets. More research is needed to understand how these and other environmental factors influence the action of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their biological/physicochemical properties are summarized below, with key comparisons highlighted:

Structural Analogues and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Context Reference
2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide C₁₈H₁₇FN₄O₂S₂ ~419.52 (estimated) 2-fluoro, pyridin-3-yl, methyl-thiazole Anticancer (inferred) N/A
3,4-dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)thiazol-5-yl]ethyl}benzenesulfonamide C₁₉H₂₁N₃O₄S₂ 419.52 3,4-dimethoxy Screening compound (no activity specified)
4-methoxy-N-{2-[4-methyl-2-(pyridin-3-yl)thiazol-5-yl]ethyl}benzenesulfonamide C₁₈H₁₉N₃O₃S₂ 389.49 4-methoxy Screening compound (no activity specified)
(E)-3-(2-Fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)thiazol-5-yl]-2-propen-1-one C₁₉H₁₅FN₄O₂S 398.41 Propenone linker, 2-fluorophenyl Anticancer (synthesized and tested)

Key Observations:

  • Substituent Effects : The target compound’s 2-fluoro group on the benzene ring contrasts with methoxy substituents in analogs (e.g., 3,4-dimethoxy in G856-3088). Fluorine’s electronegativity may enhance target binding via dipole interactions, whereas methoxy groups could reduce acidity of the sulfonamide NH, altering hydrogen-bonding capacity .
  • Linker Flexibility: The ethyl linker in the target compound provides conformational flexibility compared to the rigid propenone linker in ’s compound 3. This may influence binding pocket accessibility in anticancer targets like kinases or tubulin .

Physicochemical and ADME Properties

  • Solubility and Permeability :

    • The sulfonamide moiety enhances aqueous solubility, critical for oral bioavailability. Fluorine’s lipophilicity (clogP ~2.5 estimated) may balance solubility and membrane permeability better than methoxy-substituted analogs (clogP ~2.0–2.3) .
    • Molecular weight (~419.52) aligns with Lipinski’s rules, suggesting favorable drug-likeness compared to bulkier derivatives (e.g., ’s naphthalene-containing compounds) .
  • Metabolic Stability :

    • The methyl group on the thiazole ring may protect against oxidative metabolism, a feature shared with pesticidal compounds in .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-fluoro-N-(2-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)ethyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves coupling a fluorobenzenesulfonyl chloride derivative with a thiazole-ethylamine intermediate. Key steps include:

  • Solvent Selection: Ethanol or dimethyl sulfoxide (DMSO) is preferred for sulfonamide bond formation due to their polarity and ability to stabilize intermediates .
  • Reflux Conditions: Reactions are conducted under reflux (80–100°C) for 6–12 hours to ensure complete conversion .
  • Purification: Crude products are purified via crystallization (e.g., using acetonitrile or ethanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Table 1: Example Synthesis Optimization Parameters

ParameterTypical RangeImpact on Yield
Temperature80–100°CHigher yields at 90°C
Reaction Time6–12 hours≥8 hours for >40% yield
SolventEthanol/DMSOEthanol reduces side reactions

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Methodological Answer: Use a multi-technique approach:

  • 1H/13C NMR: Confirm substituent positions (e.g., pyridyl protons at δ 8.3–8.6 ppm, thiazole carbons at δ 150–160 ppm) .
  • Elemental Analysis: Verify C, H, N, S content within ±0.4% of theoretical values .
  • Mass Spectrometry (MS): Detect molecular ion peaks (e.g., [M+H]+ at m/z ~420–430) .

Q. Table 2: Representative Spectral Data

TechniqueKey PeaksAssignment
1H NMRδ 2.5 (s, 3H)Thiazole-CH3
13C NMRδ 165 ppmSulfonamide C=O
IR1350 cm⁻¹S=O stretching

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target binding?

Methodological Answer: Focus on functional group substitutions:

  • Pyridyl Group : Replace with quinoline to test π-π stacking effects .
  • Thiazole Ring : Introduce electron-withdrawing groups (e.g., Cl, CF3) to modulate electronic properties .
  • Fluorine Position : Compare ortho/meta/para substitution on benzenesulfonamide for steric/electronic effects .

Q. Table 3: SAR Trends for Analogues

ModificationObserved EffectReference
Pyridin-3-yl → Quinolin-3-yl↑ Binding affinity (Ki reduced by 30%)
4-Methyl → 4-CF3↑ Metabolic stability

Q. How should contradictory bioactivity data (e.g., IC50 variability) be resolved?

Methodological Answer: Contradictions may arise from assay conditions or impurities. Mitigate by:

  • Purity Validation: Use HPLC (≥95% purity; C18 column, acetonitrile/water gradient) .
  • Orthogonal Assays: Compare enzymatic inhibition with cell-based assays (e.g., MTT for cytotoxicity) .
  • Batch Consistency: Replicate syntheses to rule out batch-specific anomalies .

Q. What strategies improve pharmacokinetic (PK) profiling for this compound?

Methodological Answer: Prioritize in vitro and computational methods:

  • Microsomal Stability: Incubate with liver microsomes (human/rat) to estimate metabolic half-life .
  • LogP Measurement: Use shake-flask method (LogP ~2.5–3.5 indicates moderate lipophilicity) .
  • Plasma Protein Binding: Equilibrium dialysis to assess free fraction (aim for <90% bound) .

Q. How can X-ray crystallography resolve conformational ambiguities in the sulfonamide moiety?

Methodological Answer:

  • Crystal Growth: Use slow evaporation (e.g., dichloromethane/methanol) to obtain single crystals .
  • Data Collection: Resolve structures at <1.8 Å resolution to confirm bond angles and torsion angles (e.g., C-SO2-N dihedral angle ~75°) .
  • DFT Comparison: Validate experimental data with density functional theory (DFT) calculations (B3LYP/6-31G*) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.